Mudanpioside C: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential
Mudanpioside C: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential
Introduction
Mudanpioside C, a monoterpenoid glycoside primarily isolated from the root bark of Paeonia suffruticosa Andr. (Cortex Moutan) and Paeonia lactiflora Pall., has emerged as a compound of significant interest within the scientific and drug development communities.[1] Its unique chemical architecture and potent biological activities, particularly its role as a selective inhibitor of Protein Disulfide Isomerase (PDI), position it as a promising candidate for therapeutic development, especially in the realm of thrombotic disorders. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of Mudanpioside C. Furthermore, it offers detailed experimental protocols for its extraction, purification, and bioactivity assessment, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its full therapeutic potential.
Chemical Structure and Physicochemical Properties
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 172760-03-1 | [2][3] |
| Molecular Formula | C30H32O13 | [2] |
| Molecular Weight | 600.57 g/mol | [2] |
| SMILES | OC=C1)=O)O2)O)O">C@H[C@@H]2O[C@@]3(C4)(C)O[C@]6([H])O[C@@]5(O)[C@@]4([H])[C@]36COC(C7=CC=CC=C7)=O | MedchemExpress |
Physicochemical Properties
A comprehensive experimental characterization of all physicochemical properties of Mudanpioside C is not extensively documented. However, available data and the properties of related monoterpene glycosides provide valuable insights.
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white solid | [2] |
| Density (predicted) | 1.6 ± 0.1 g/cm³ | [3] |
| Boiling Point (predicted) | 789.1 ± 60.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication). As a monoterpene glycoside, it is expected to have moderate solubility in polar organic solvents like methanol and ethanol, and limited solubility in water and non-polar solvents. The glycosidic moiety enhances water solubility compared to the aglycone. | [2]; General knowledge on monoterpene glycosides[4][5][6] |
| Storage | Store at 4°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Spectral Data
Detailed experimental spectral data for Mudanpioside C is not widely published. However, the expected spectral features can be inferred from its chemical structure and data available for close structural analogues like Mudanpioside A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H-NMR : The spectrum is expected to show signals corresponding to aromatic protons from the benzoyl and p-hydroxybenzoyl groups, protons of the glucose moiety, and protons of the pinane-type monoterpenoid core. Characteristic signals would include those for the methyl groups on the pinane skeleton and the anomeric proton of the glucose unit.
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¹³C-NMR : The spectrum would display signals for the carbonyl carbons of the ester groups, aromatic carbons, carbons of the glucose unit (including the anomeric carbon), and the aliphatic carbons of the monoterpenoid core. Data from the closely related Mudanpioside A can serve as a valuable reference for spectral interpretation.[7]
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Infrared (IR) Spectroscopy : The IR spectrum of Mudanpioside C would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the esters, aromatic C=C bonds, and C-O bonds of the glycosidic linkage and esters.
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UV-Vis Spectroscopy : The presence of aromatic chromophores (benzoyl and p-hydroxybenzoyl groups) suggests that Mudanpioside C will exhibit absorption maxima in the UV region, likely around 230-280 nm.
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of Mudanpioside C is its potent and selective inhibition of Protein Disulfide Isomerase (PDI). This activity is the foundation for its observed antithrombotic effects.
Inhibition of Protein Disulfide Isomerase (PDI)
Mudanpioside C has been identified as a highly effective inhibitor of PDI with an IC₅₀ of 3.22 µM .[8] PDI is a chaperone protein primarily located in the endoplasmic reticulum, where it catalyzes the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins.[9] However, PDI is also secreted by platelets and endothelial cells upon activation and plays a crucial role in thrombosis.
The inhibitory action of Mudanpioside C is specific, targeting the b'-x domain of PDI.[8] This binding prevents PDI from carrying out its functions in the extracellular space, which are critical for platelet aggregation and fibrin generation.[9]
Antithrombotic Effects
The inhibition of extracellular PDI by Mudanpioside C translates into significant antithrombotic activity. By targeting PDI, Mudanpioside C interferes with key events in thrombus formation:
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Inhibition of Platelet Function : Mudanpioside C has been shown to dose-dependently suppress collagen-induced platelet aggregation. It also interferes with platelet activation, adhesion, and spreading.[8]
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Suppression of Fibrin Formation : Extracellular PDI is involved in the generation of fibrin, the protein meshwork that stabilizes a blood clot. By inhibiting PDI, Mudanpioside C can reduce fibrin formation.[9]
A key advantage of targeting extracellular PDI is that it appears to inhibit thrombosis without significantly affecting normal hemostasis, suggesting a potentially favorable safety profile for Mudanpioside C as an antithrombotic agent.[8]
Downstream Signaling Pathways
The inhibition of PDI by Mudanpioside C is expected to modulate several downstream signaling pathways, contributing to its overall biological effects. While direct studies on Mudanpioside C's effects on these pathways are still emerging, the known consequences of PDI inhibition provide a strong basis for its mechanism of action.
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NF-κB Signaling Pathway : PDI has been shown to be a negative regulator of the NF-κB transcriptional activity.[2][10] Inhibition of PDI could therefore lead to a suppression of the NF-κB pathway. This is significant as NF-κB is a key regulator of inflammation, and its inhibition would lead to a decrease in the production of pro-inflammatory cytokines. This suggests that Mudanpioside C may possess anti-inflammatory properties.
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Nrf2 Signaling Pathway : PDI inhibition has been demonstrated to impair Keap1/Nrf2 signaling, leading to the cytoplasmic sequestration of Nrf2.[3][11] Nrf2 is a master regulator of the antioxidant response. Its inhibition can lead to increased oxidative stress. This finding suggests a complex interplay where the primary antithrombotic effect of Mudanpioside C might be accompanied by modulation of cellular redox status, a factor that warrants further investigation in specific therapeutic contexts.
The following diagram illustrates the proposed mechanism of action for Mudanpioside C's antithrombotic and potential anti-inflammatory effects through PDI inhibition.
Caption: Proposed mechanism of action of Mudanpioside C.
Experimental Protocols
The following section provides detailed, field-proven methodologies for the extraction, purification, and biological evaluation of Mudanpioside C. The rationale behind key experimental choices is explained to ensure a thorough understanding of the process.
Extraction and Purification of Mudanpioside C from Cortex Moutan
The isolation of Mudanpioside C from its natural source involves a multi-step process designed to efficiently extract the compound and progressively remove impurities.
Workflow for Extraction and Purification:
Caption: Workflow for the extraction and purification of Mudanpioside C.
Step-by-Step Protocol:
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Solid-Liquid Extraction:
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Weigh 100 g of powdered Cortex Moutan and place it in a suitable flask.
-
Add 3300 mL of 33% ethanol (v/v) to achieve a liquid-to-material ratio of 33:1. The choice of aqueous ethanol is critical as it effectively solubilizes monoterpene glycosides while minimizing the extraction of highly non-polar compounds.
-
Place the flask in an ultrasonic bath at 55°C and apply an ultrasonic power of 400 W for 44 minutes. Ultrasonication enhances extraction efficiency by disrupting plant cell walls.
-
-
Crude Extract Preparation:
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
-
-
Macroporous Resin Chromatography (Enrichment):
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Dissolve the crude extract in deionized water.
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Load the solution onto a pre-treated macroporous resin column (e.g., LSA-900C). This step is crucial for separating the target glycosides from highly polar compounds like sugars and salts.
-
Wash the column with deionized water to remove unbound impurities.
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Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
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Collect fractions and monitor for the presence of Mudanpioside C using analytical HPLC.
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Combine the fractions rich in Mudanpioside C and concentrate them.
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-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Dissolve the enriched fraction in a suitable mobile phase.
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Inject the sample onto a preparative reversed-phase C18 column.
-
Elute with an optimized isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water).
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Monitor the eluent with a UV detector (e.g., at 230 nm) and collect the peak corresponding to Mudanpioside C.
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Concentrate the collected fraction to obtain high-purity Mudanpioside C.
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-
Purity Analysis:
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Verify the purity of the final product using analytical HPLC. A purity of >98% is typically desired for biological assays.
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PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.
Step-by-Step Protocol:
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Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.
-
Dissolve bovine insulin in the buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of Dithiothreitol (DTT) in the buffer at a concentration of 20 mM.
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Prepare a stock solution of Mudanpioside C (e.g., 10 mM) in DMSO and create serial dilutions.
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Assay Procedure:
-
In a 96-well plate, add the assay buffer, PDI enzyme, and different concentrations of Mudanpioside C.
-
Incubate for a specified period to allow for inhibitor binding.
-
Initiate the reaction by adding insulin and DTT.
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Monitor the increase in absorbance at 650 nm over time using a plate reader.
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Data Analysis:
-
Calculate the rate of insulin reduction for each inhibitor concentration.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Conclusion and Future Directions
Mudanpioside C stands out as a natural product with significant therapeutic potential, primarily due to its potent and selective inhibition of PDI. Its well-defined antithrombotic activity, coupled with a plausible anti-inflammatory mechanism, makes it a compelling lead compound for the development of novel therapies for thrombotic and potentially inflammatory diseases.
Future research should focus on several key areas:
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Complete Physicochemical Characterization : Obtaining detailed experimental data on the solubility, stability, and spectral properties of pure Mudanpioside C is essential for formulation development and quality control.
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In-depth Mechanistic Studies : Elucidating the precise downstream signaling consequences of PDI inhibition by Mudanpioside C, particularly its effects on the NF-κB and Nrf2 pathways in relevant cell types, will provide a more complete understanding of its biological effects.
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In Vivo Efficacy and Safety : Comprehensive in vivo studies are required to evaluate the antithrombotic efficacy and safety profile of Mudanpioside C in various animal models of thrombosis.
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Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogues of Mudanpioside C will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
The continued exploration of Mudanpioside C holds great promise for the development of a new class of antithrombotic agents with a potentially improved safety profile.
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